molecular formula C23H23NO3 B2590436 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797893-31-2

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2590436
CAS RN: 1797893-31-2
M. Wt: 361.441
InChI Key: VYPXQVTZYFPPNJ-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative, which means it contains a carboxamide functional group (-CONH2). It also contains methoxy (-OCH3) and phenyl (C6H5) groups. Carboxamides are commonly found in a wide range of chemical and biological systems, including proteins and a variety of drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-methoxy-2-(3-methoxyphenyl)ethylamine) with the corresponding carboxylic acid or its derivative (in this case, [1,1’-biphenyl]-4-carboxylic acid or its derivative). The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of carboxamides, including planarity at the amide nitrogen and the potential for hydrogen bonding .


Chemical Reactions Analysis

Carboxamides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard or organolithium reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, carboxamides typically have high melting points and boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Antitumor Potential

One area of interest has been the molecule's potential antitumor properties. Research has been conducted on similar compounds to understand their structure-activity relationships, especially concerning antitumor activity. These studies have found that the physicochemical properties and antitumor activities of compounds can significantly vary with the position and nature of substituent groups on the core structure. For example, certain substituted derivatives show high levels of both in vitro and in vivo antileukemic activity, highlighting the potential of such compounds in cancer therapy (Rewcastle et al., 1986).

Serotonin Receptor Antagonism

Another significant application is in the exploration of serotonin receptor antagonism. Compounds with structural similarities have been studied for their effects on serotonin-containing neurons, indicating potential use in neurological and psychiatric disorders. For instance, specific derivatives have shown potent and selective antagonistic activity against the 5-HT1A receptor, which could be beneficial in developing treatments for conditions like depression and anxiety (Craven et al., 1994).

Corrosion Inhibition

The molecule has also been a subject of interest in corrosion inhibition studies. Derivatives of the compound have shown promising results in inhibiting corrosion on metal surfaces in acidic environments. This application is critical in industrial processes where metal corrosion can lead to significant financial losses and safety hazards. The inhibition efficiency of these molecules is attributed to their adsorption on the metal surface, suggesting their potential as effective corrosion inhibitors (Djenane et al., 2019).

Cytotoxicity Studies

Research into the cytotoxicity of compounds structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide has been conducted to evaluate their potential as chemotherapeutic agents. These studies involve synthesizing and characterizing new compounds and testing their in vitro activity against various cancer cell lines. Such research aims to discover novel compounds with improved efficacy and selectivity for cancer cells, contributing to the development of new cancer treatments (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazards would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended to be used as a drug .

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-21-10-6-9-20(15-21)22(27-2)16-24-23(25)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-15,22H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPXQVTZYFPPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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